1-Fmoc-3-(hydroxymethyl)piperidine

Solid-phase peptide synthesis Orthogonal protection Fmoc chemistry

Researchers requiring orthogonal amine protection in SPPS face a critical constraint: Boc-protected analogs demand TFA deprotection incompatible with acid-labile resins and side-chain groups. 1-Fmoc-3-(hydroxymethyl)piperidine (CAS 1341328-61-7) resolves this with base-labile Fmoc chemistry that integrates directly into automated Fmoc-SPPS workflows. - Fmoc deprotection: 20% piperidine/DMF, t₁/₂ ≈ 6 s, monitored inline at 301 nm - Menin-MLL validated scaffold: optimized IC₅₀ = 56 nM (MIV-6R); HTS hit = 5.8 µM - Orthogonal to Boc, Alloc, Cbz: enables sequential deprotection strategies - Free -CH₂OH handle for on-resin esterification, etherification, or oxidation

Molecular Formula C21H23NO3
Molecular Weight 337.419
CAS No. 1341328-61-7
Cat. No. B594517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fmoc-3-(hydroxymethyl)piperidine
CAS1341328-61-7
Molecular FormulaC21H23NO3
Molecular Weight337.419
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO
InChIInChI=1S/C21H23NO3/c23-13-15-6-5-11-22(12-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2
InChIKeyZPPUYKUDTAXFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fmoc-3-(hydroxymethyl)piperidine Product Overview


1-Fmoc-3-(hydroxymethyl)piperidine (CAS 1341328-61-7) is a bifunctional piperidine building block featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen and a free hydroxymethyl (-CH2OH) substituent at the 3-position . With a molecular formula of C21H23NO3 and a molecular weight of 337.41 g/mol, this compound is supplied at ≥95% purity by multiple vendors . It belongs to the hydroxymethylpiperidine class, a scaffold validated in several medicinal chemistry campaigns, most notably as the core of menin-MLL protein-protein interaction inhibitors [1]. Its primary utility lies in solid-phase peptide synthesis (SPPS) and as a versatile intermediate for constructing peptidomimetics and bioactive small molecules where orthogonal protection strategies are required [2].

Why 1-Fmoc-3-(hydroxymethyl)piperidine Cannot Be Replaced


Substituting 1-Fmoc-3-(hydroxymethyl)piperidine with its closest analogs—1-Boc-3-(hydroxymethyl)piperidine or 1-Fmoc-4-(hydroxymethyl)piperidine—introduces distinct and often incompatible chemical constraints. The Fmoc group is orthogonal to acid-labile protecting groups: it remains fully stable under the trifluoroacetic acid (TFA) conditions that cleave Boc groups, and is removed under mild basic conditions (20% piperidine/DMF) with a half-life of approximately 6 seconds [1][2]. In contrast, the Boc analog requires strong acid (≥50% TFA) for deprotection, precluding its use in acid-sensitive sequences or in syntheses requiring orthogonal protection of multiple amines . Furthermore, the 3-position hydroxymethyl substituent is pharmacophorically distinct from the 4-position isomer: the 3-substituted piperidine scaffold is the validated core of the menin-MLL inhibitor series (IC50 ranging from 5.8 µM to 56 nM after optimization) [3], whereas the 4-hydroxymethylpiperidine scaffold is associated with different target classes such as antiproliferative agents [4]. These differences are not cosmetic—they directly determine whether a synthetic route succeeds or fails.

1-Fmoc-3-(hydroxymethyl)piperidine Differentiation Evidence


Fmoc vs. Boc Deprotection Orthogonality

1-Fmoc-3-(hydroxymethyl)piperidine employs the Fmoc protecting group, which is fully stable under acidic conditions (including TFA) and is selectively removed under mild basic conditions (20% piperidine/DMF). The Fmoc cleavage half-life with 20% piperidine/DMF is approximately 6 seconds [1]. In contrast, the Boc analog (e.g., 1-Boc-3-(hydroxymethyl)piperidine, CAS 116574-71-1/140695-84-7) requires ≥50% TFA for deprotection . This means the Fmoc-protected compound can be used in synthetic sequences containing acid-sensitive functionality (e.g., glycosidic bonds, certain side-chain protecting groups) where the Boc-protected analog would cause unacceptable cleavage.

Solid-phase peptide synthesis Orthogonal protection Fmoc chemistry

Real-Time UV Monitoring of Fmoc Deprotection

The Fmoc group provides intrinsic UV absorption at 301 nm upon deprotection (dibenzofulvene-piperidine adduct), enabling real-time inline monitoring of reaction progress in automated peptide synthesizers [1]. This quantitative feedback allows optimization of deprotection cycles and prevents costly synthesis failures. Neither the Boc-protected analog (1-Boc-3-(hydroxymethyl)piperidine) nor the Cbz-protected analog possesses this intrinsic chromophoric reporter; they require offline analytical methods (e.g., Kaiser test, HPLC) to verify deprotection completion [2].

Process analytical technology SPPS automation UV-Vis monitoring

Menin-MLL Inhibitor Scaffold Validation

The 3-hydroxymethylpiperidine scaffold is the pharmacophoric core of a validated class of menin-MLL protein-protein interaction inhibitors. The initial HTS hit, MLS001171971, bearing a 3-hydroxymethylpiperidine moiety, inhibited the menin-MLL interaction with an IC50 of 5.8 µM [1]. Structure-based optimization yielded MIV-6R with an IC50 of 56 nM, representing a >100-fold improvement [1]. In contrast, the 4-hydroxymethylpiperidine scaffold is associated with a different biological profile—broad-spectrum antiproliferative activity across the NCI-60 cell line panel [2]. This positional specificity means that the 3-substituted regioisomer is the relevant building block for menin-MLL-targeted programs.

Menin-MLL inhibitors Protein-protein interaction Hydroxymethylpiperidine scaffold

Physicochemical Comparison: Fmoc vs. Boc

1-Fmoc-3-(hydroxymethyl)piperidine has a molecular weight of 337.41 g/mol and a computed LogP of approximately 3.04–3.64, reflecting the lipophilic fluorenyl group . Its Boc-protected counterpart (1-Boc-3-(hydroxymethyl)piperidine) has a molecular weight of 215.29 g/mol and is a crystalline solid with a melting point of 92.3–94.2°C (for the S-enantiomer) . The Fmoc compound is typically supplied at 95% purity , while the Boc analog is routinely available at 97–98% purity . The higher molecular weight and lipophilicity of the Fmoc derivative facilitate purification by reversed-phase HPLC and confer distinct solubility properties in organic solvents commonly used in SPPS (DMF, NMP, DCM).

Physicochemical properties Building block quality Procurement specifications

Fmoc vs. Boc Procurement Cost

1-Fmoc-3-(hydroxymethyl)piperidine commands a significant price premium over its Boc-protected analog, reflecting the higher cost of the Fmoc protecting group and the smaller production scale. WuXi TIDES lists the Fmoc compound at $110.50/g (1g scale) , while AKSci lists (S)-1-Boc-3-(hydroxymethyl)piperidine at $22/g (1g scale) , representing an approximately 5-fold price difference. The Fmoc compound is available from multiple vendors (WuXi TIDES, Fluorochem, AChemBlock, Chemscene, LeYan) with typical lead times of 5-7 days for in-stock items . This price differential must be weighed against the synthetic cost of introducing an Fmoc group in-house and the value of orthogonal protection in complex synthetic sequences.

Chemical procurement Cost analysis Building block sourcing

1-Fmoc-3-(hydroxymethyl)piperidine Applications


Fmoc-SPPS for Peptidomimetics

1-Fmoc-3-(hydroxymethyl)piperidine is directly compatible with standard Fmoc-SPPS protocols, where its Fmoc group is removed with 20% piperidine/DMF (half-life ~6 s) and deprotection progress is monitored inline at 301 nm [1]. The free hydroxymethyl group can be further functionalized (e.g., esterification, etherification, oxidation to aldehyde) on-resin or post-cleavage. This compound is particularly suited for synthesizing peptide-piperidine hybrids where the piperidine ring serves as a conformationally constrained amino acid mimic. In contrast, the Boc-protected analog would require TFA deprotection, which is incompatible with acid-labile resin linkers (e.g., Wang, Rink amide) and side-chain protecting groups commonly used in Fmoc-SPPS .

Menin-MLL Inhibitor Synthesis

The 3-hydroxymethylpiperidine scaffold is the validated core of menin-MLL protein-protein interaction inhibitors, with reported IC50 values from 5.8 µM (HTS hit) to 56 nM (MIV-6R) [2]. 1-Fmoc-3-(hydroxymethyl)piperidine provides a direct entry point for structure-activity relationship (SAR) exploration of this chemotype. The Fmoc-protected nitrogen can be deprotected and subsequently functionalized with diverse R1 substituents, while the hydroxymethyl group serves as a synthetic handle for introducing R2 modifications, enabling systematic library synthesis around the key binding elements identified in menin co-crystal structures [2].

Orthogonal Protection for Complex Syntheses

In complex synthetic sequences requiring differential protection of multiple amine functionalities, 1-Fmoc-3-(hydroxymethyl)piperidine offers true orthogonality. The Fmoc group is selectively removed under mild basic conditions (20% piperidine/DMF) without affecting Boc, Alloc, or Cbz groups present elsewhere in the molecule [3]. Conversely, the Fmoc group survives TFA treatment that removes Boc groups, as well as hydrogenolysis conditions that cleave Cbz groups [4]. This bidirectional orthogonality enables sequential deprotection strategies that are impossible with Boc- or Cbz-protected piperidine building blocks alone.

Automated High-Throughput Synthesis

For laboratories or CDMOs operating automated peptide synthesizers, 1-Fmoc-3-(hydroxymethyl)piperidine integrates directly into existing UV-monitored Fmoc-SPPS workflows [1]. The intrinsic 301 nm UV signal of the Fmoc deprotection byproduct enables automated feedback control of deprotection cycle times, reducing manual intervention and improving batch-to-batch reproducibility. This is a critical operational advantage over Boc-protected analogs, which lack this chromophoric reporter and require offline quality control checks (Kaiser test, TNBS test) that interrupt automated workflows [1].

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